Ketohexokinase, often referred to as KHK, is an enzyme that plays a crucial role in the metabolism of fructose. Specifically, it catalyzes the phosphorylation of fructose to fructose-1-phosphate, which is an important step in the fructose metabolic pathway. KHK exists in multiple isoforms, including KHK-A and KHK-C, each exhibiting distinct biological functions and regulatory mechanisms. The study of KHK has gained attention due to its implications in various metabolic disorders and diseases, including obesity, diabetes, and certain types of cancer.
KHK is primarily sourced from liver tissues, where it is predominantly expressed. It belongs to the family of hexokinases, enzymes that facilitate the phosphorylation of hexoses. KHK is classified into two main isoforms:
The synthesis of ketohexokinase can be achieved through recombinant DNA technology. The gene encoding KHK can be cloned into expression vectors and introduced into suitable host cells (such as bacteria or yeast) for protein expression. Following expression, purification techniques such as affinity chromatography can be employed to isolate the enzyme from cellular extracts.
Recent studies have also explored in silico methods for discovering selective inhibitors of KHK. These methods include structure-based drug design (SBDD) and molecular dynamics simulations to analyze ligand interactions with the enzyme's active site .
The molecular structure of KHK reveals a complex arrangement that includes an active site capable of binding fructose and ATP. The enzyme's three-dimensional conformation allows it to undergo significant conformational changes upon substrate binding. Structural analyses have shown that KHK consists of multiple domains that facilitate its enzymatic function.
Key data regarding its molecular structure includes:
Ketohexokinase catalyzes the following reaction:
This reaction is critical for fructose metabolism, allowing for further processing through glycolysis or gluconeogenesis pathways. The enzyme's activity can be influenced by various factors, including substrate concentration, pH, and the presence of inhibitors.
Inhibitors targeting KHK have been developed as potential therapeutic agents for conditions such as non-alcoholic fatty liver disease and metabolic syndrome .
The mechanism by which ketohexokinase operates involves several steps:
Studies have indicated that KHK-A may also interact with other proteins within signaling pathways that regulate cell proliferation and metabolism . For example, its interaction with YWHAH has been shown to influence phosphorylation processes critical for cellular functions.
Ketohexokinase exhibits several notable physical and chemical properties:
These properties are essential for understanding how KHK behaves under physiological conditions and its potential applications in therapeutic settings.
Ketohexokinase has several important applications in scientific research:
Fragment-based drug discovery (FBDD) has emerged as a pivotal strategy for identifying potent and selective inhibitors of challenging targets like ketohexokinase (KHK), particularly the hepatocyte-specific KHK-C isoform. This approach screens small molecular fragments (typically ≤300 Da) that bind weakly but efficiently to biological targets, providing high-quality starting points for optimization [1] [8] [9]. For KHK inhibition, FBDD offers distinct advantages over conventional high-throughput screening (HTS):
Table 1: Key Metrics of FBDD vs. HTS in KHK Inhibitor Development
Parameter | FBDD Approach | Conventional HTS |
---|---|---|
Library Size | 1,000–5,000 compounds | >100,000 compounds |
Average Molecular Weight | ≤300 Da | ~400 Da |
Typical Hit Affinity | µM–mM range | nM–µM range |
Ligand Efficiency (LE) | ≥0.3 kcal/mol/HA | Often <0.3 kcal/mol/HA |
Optimization Foundation | High-resolution structural data | Limited binding mode data |
Khk-IN-2 evolved from fragment hits featuring pyridine or pyrrolidine cores, strategically optimized into zwitterionic structures to balance potency and bioavailability. Zwitterions—molecules containing both cationic and anionic groups—address KHK's polar active site while maintaining membrane permeability [4] [6]. Key optimization strategies included:
Table 2: Evolution of Zwitterionic KHK Inhibitor Properties
Property | Initial Fragment | Optimized Zwitterion (e.g., BI-9787) |
---|---|---|
Molecular Weight | ~220 Da | 350–450 Da |
logP | ≤1.5 | 0.5–2.5 |
Polar Surface Area | 60–80 Ų | 90–120 Ų |
Caco-2 Permeability | Low | High (>5 × 10⁻⁶ cm/s) |
Solubility (FaSSIF) | >500 µM/mL | >200 µM/mL |
KHK-C IC₅₀ | >100 µM | <50 nM |
The core structure of Khk-IN-2 integrates pyridine and pyrrolidine heterocycles, with SAR studies revealing critical pharmacophoric elements for KHK-C inhibition:
Table 3: SAR Summary for Pyridine-Pyrrolidine Hybrid Inhibitors
Structural Region | Optimal Feature | Effect on Activity |
---|---|---|
Pyridine C3 | Small hydrophobic group (Cl, CF₃) | ↑ Hydrophobic packing with Pro245-Pro247 |
Pyridine C5 | H-bond acceptor (pyrazole, pyrimidine) | ↑ Water-mediated H-bonds to Ala226/Cys282 |
Pyrrolidine | Unsubstituted nitrogen | ↑ Salt bridge to Asp27 (Chain B) |
Linker | 2-atom spacer (e.g., –CH₂CH₂–) | ↑ Proper zwitterion alignment |
Anionic Group | Carboxylic acid (–COOH) | ↑ Salt bridges to Lys54/Arg108 |
These SAR principles guided Khk-IN-2’s design, culminating in a compound with sub-100 nM inhibition of KHK-C, oral bioavailability >50% in preclinical models, and reduced hepatic steatosis in vivo [4] [6] [7].
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4